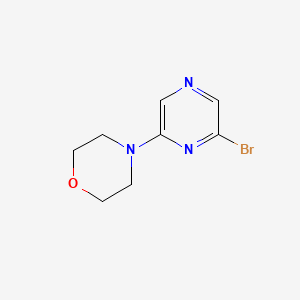

4-(6-Bromopyrazin-2-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-bromopyrazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLIISDBFJFQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671673 | |

| Record name | 4-(6-Bromopyrazin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-62-3 | |

| Record name | 4-(6-Bromopyrazin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-(6-Bromopyrazin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(6-Bromopyrazin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry.

Core Chemical Properties

This compound is a solid at room temperature. The key chemical identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 848841-62-3 | |

| Molecular Formula | C₈H₁₀BrN₃O | |

| Molecular Weight | 244.09 g/mol | |

| Boiling Point | 368.3°C at 760 mmHg | |

| Appearance | Solid | |

| Purity | ≥95% | |

| InChI Key | OVLIISDBFJFQQH-UHFFFAOYSA-N | |

| SMILES | C1COCCN1C2=CN=CC(=N2)Br |

Synthesis and Purification

A logical synthetic pathway would be the reaction of 2,6-dibromopyrazine with morpholine. In this reaction, one of the bromine atoms on the pyrazine ring is displaced by the secondary amine of the morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Caption: Proposed synthesis of this compound.

Purification: The crude product would likely be purified using standard laboratory techniques. Column chromatography over silica gel is a common and effective method for separating the desired product from unreacted starting materials and any side products. The choice of eluent would be determined empirically, likely a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Recrystallization from a suitable solvent system could be employed as a final purification step to obtain a highly pure solid.

Spectral and Characterization Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectra of similar morpholine and pyrazine-containing compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and pyrazine protons. The four protons on the carbons adjacent to the oxygen in the morpholine ring would likely appear as a triplet at approximately 3.7-3.9 ppm. The four protons on the carbons adjacent to the nitrogen in the morpholine ring would likely appear as a triplet at around 3.5-3.7 ppm. The two protons on the pyrazine ring would appear as singlets in the aromatic region, likely between 8.0 and 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazine and morpholine rings. The carbons of the morpholine ring adjacent to the oxygen would resonate at approximately 66-67 ppm, while those adjacent to the nitrogen would be found at around 44-45 ppm. The carbons of the pyrazine ring would appear in the downfield region, typically between 130 and 160 ppm.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (244.09 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.

Biological Activity and Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, the pyrazine and morpholine moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.

Pyrazine Derivatives: Pyrazine and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1]

Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-containing compounds have been investigated for a vast array of therapeutic targets, including as kinase inhibitors.

Potential as Kinase Inhibitors: Given that many kinase inhibitors incorporate a morpholine ring, it is plausible that this compound could exhibit inhibitory activity against certain kinases. The pyrazine ring system can also be found in various kinase inhibitors. Therefore, this compound could serve as a valuable scaffold for the development of novel kinase inhibitors, potentially targeting pathways involved in cancer and other diseases.

Caption: Potential of this compound in drug discovery.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. The presence of both the pyrazine and morpholine moieties suggests a likelihood of interesting biological activities. Further research is warranted to fully elucidate its chemical and biological properties, including the development of a detailed synthetic protocol, full spectral characterization, and screening for a range of biological targets, particularly protein kinases. This information will be crucial for assessing its potential as a lead compound for the development of new therapeutic agents.

References

In-depth Technical Guide: 4-(6-Bromopyrazin-2-yl)morpholine (CAS 848841-62-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Bromopyrazin-2-yl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry. Its structural combination of a pyrazine ring, a morpholine moiety, and a bromine atom makes it a versatile intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its primary application as a scaffold in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. The morpholine and pyrazine rings contribute to its polarity and potential for hydrogen bonding, while the bromopyrazine core provides a reactive handle for further chemical modifications, typically through cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 848841-62-3 | [CymitQuimica] |

| Molecular Formula | C₈H₁₀BrN₃O | [Achmem] |

| Molecular Weight | 244.09 g/mol | [MySkinRecipes, Achmem] |

| Appearance | Solid | [Sigma-Aldrich] |

| Purity | ≥95% | [CymitQuimica, MySkinRecipes] |

| Boiling Point | 368.3°C at 760 mmHg | [MySkinRecipes] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [Achmem, MySkinRecipes] |

| SMILES | BrC1=CN=CC(=N1)N2CCOCC2 | [Achmem] |

| InChI Key | OVLIISDBFJFQQH-UHFFFAOYSA-N | [CymitQuimica] |

Synthesis

Potential Synthetic Pathway

A potential synthesis involves a nucleophilic aromatic substitution reaction. One possible route starts from 2,6-dibromopyrazine.

Reaction:

2,6-Dibromopyrazine + Morpholine → this compound + HBr

Experimental Protocol (Hypothetical):

-

Materials: 2,6-Dibromopyrazine, Morpholine, a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane), and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate).

-

Procedure:

-

Dissolve 2,6-dibromopyrazine in the chosen solvent in a round-bottom flask.

-

Add a stoichiometric equivalent of morpholine to the solution.

-

Add an excess of the base to scavenge the HBr formed during the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Note: This is a generalized, hypothetical protocol. Reaction conditions such as temperature, reaction time, and purification methods would require optimization.

Role in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy. The morpholine group is a well-established "hinge-binder" for the ATP-binding pocket of many kinases, notably PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).

Application in PI3K/mTOR Inhibitor Synthesis

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The morpholine moiety is a privileged scaffold in the design of PI3K inhibitors, as it can form a crucial hydrogen bond with the backbone amide of Valine 851 in the hinge region of the p110α catalytic subunit of PI3K.

The 6-bromo-pyrazin-2-yl core of the title compound allows for the introduction of various substituents at the 6-position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Potential in Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is also prevalent in drugs targeting the central nervous system. Its physicochemical properties can improve solubility and aid in crossing the blood-brain barrier. The pyrazine core is also a common feature in CNS-active compounds. Therefore, this compound is a valuable starting material for the synthesis of novel CNS drug candidates.

Spectroscopic and Safety Data

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is scarce. Researchers synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable building block for drug discovery, particularly in the fields of oncology and neuroscience. Its utility stems from the combination of a reactive bromopyrazine core and a morpholine moiety known to interact with key biological targets like kinases. While detailed public data on this specific intermediate is limited, its structural features and the broader context of its chemical class strongly support its application in the synthesis of novel therapeutics. Further research and publication of detailed synthetic protocols and characterization data would be highly beneficial to the scientific community.

The Versatile Building Block: A Technical Guide to 4-(6-Bromopyrazin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-bromopyrazin-2-yl)morpholine, a key synthetic intermediate in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and its application as a versatile building block in the construction of complex bioactive molecules, particularly focusing on its role in the development of kinase inhibitors. This document offers detailed experimental protocols for its synthesis and subsequent derivatization through common cross-coupling reactions, alongside a summary of its quantitative data and a visualization of its relevance in targeting critical cellular signaling pathways.

Introduction

This compound has emerged as a valuable scaffold in drug discovery, primarily owing to the unique electronic properties of the bromopyrazine core combined with the favorable pharmacokinetic attributes of the morpholine moiety. The presence of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The morpholine group is a common feature in many approved drugs, known to enhance aqueous solubility, metabolic stability, and cell permeability, often leading to improved oral bioavailability and a desirable safety profile.[1]

This guide will explore the synthesis of this compound and its application in the synthesis of potent kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 848841-62-3 | [5] |

| Molecular Formula | C₈H₁₀BrN₃O | [6] |

| Molecular Weight | 244.09 g/mol | [5] |

| Appearance | Solid | |

| Purity | ≥95% | [5] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA_r) of 2,6-dibromopyrazine with morpholine. This reaction is typically performed in the presence of a base to neutralize the HBr generated.

General Synthetic Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

-

Materials: 2,6-dibromopyrazine, morpholine, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2,6-dibromopyrazine (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Note: This is a generalized protocol based on similar reactions. Optimization of reaction conditions may be required to achieve higher yields.

Applications in Organic Synthesis

The bromine atom on the pyrazine ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and commonly employed methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.

Caption: Suzuki-Miyaura coupling of the building block.

-

Materials: this compound, aryl/heteroarylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the respective boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.

-

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-(6-Phenylpyrazin-2-yl)morpholine | >80% (estimated) |

| 2 | 4-Methoxyphenylboronic acid | 4-(6-(4-Methoxyphenyl)pyrazin-2-yl)morpholine | >80% (estimated) |

| 3 | Pyridin-3-ylboronic acid | 4-(6-(Pyridin-3-yl)pyrazin-2-yl)morpholine | >75% (estimated) |

Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, it allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of various amino-substituted pyrazine derivatives.[7]

Caption: Buchwald-Hartwig amination of the building block.

-

Materials: this compound, primary or secondary amine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a suitable phosphine ligand (e.g., Xantphos or BINAP), sodium tert-butoxide (NaOtBu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).

-

Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed.

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-6-(morpholin-4-yl)pyrazin-2-amine | >70% (estimated) |

| 2 | Piperidine | 4-(6-(Piperidin-1-yl)pyrazin-2-yl)morpholine | >80% (estimated) |

| 3 | Benzylamine | N-(Benzyl)-6-(morpholin-4-yl)pyrazin-2-amine | >75% (estimated) |

Yields are estimated based on typical Buchwald-Hartwig amination reactions with similar substrates.

Role in Targeting the PI3K/Akt/mTOR Signaling Pathway

The this compound scaffold is a key component in the design of dual PI3K/mTOR inhibitors.[2][3][4] The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, while the pyrazine ring serves as a core to which other pharmacophoric elements can be attached to occupy adjacent pockets and enhance potency and selectivity.[2]

PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Spectroscopic Data (Predicted)

| Data Type | Predicted Values |

| ¹H NMR | δ (ppm): ~8.2-8.0 (2H, pyrazine-H), ~3.8 (4H, -CH₂-O-), ~3.6 (4H, -CH₂-N-) |

| ¹³C NMR | δ (ppm): ~155 (C-N), ~145 (C-Br), ~135-130 (pyrazine CH), ~66 (-CH₂-O-), ~44 (-CH₂-N-) |

| MS (ESI+) | m/z: 244/246 [M+H]⁺ (characteristic isotopic pattern for bromine) |

These are predicted values and should be confirmed by experimental data.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles with significant biological activity. Its straightforward synthesis and the reactivity of the bromine atom in key cross-coupling reactions make it an attractive starting material for medicinal chemists. The incorporation of this scaffold into PI3K/mTOR inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides a foundational understanding and practical protocols for the utilization of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. achmem.com [achmem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Indispensable Role of Pyrazine Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic platform have cemented its status as a "privileged structure" in drug discovery. Pyrazine derivatives are integral components of numerous clinically approved drugs and are continuously explored for novel therapeutic applications, ranging from oncology and infectious diseases to cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of pyrazine derivatives, offering valuable insights for professionals in the field of drug development.

Therapeutic Applications and Marketed Drugs

The pyrazine nucleus is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for treating cancer, infections, inflammatory conditions, and more.[3][4] The structural versatility of the pyrazine ring allows for fine-tuning of physicochemical properties and target-binding interactions, leading to potent and selective therapeutic agents.[3][5]

Several pyrazine-containing drugs are currently on the market, highlighting the clinical significance of this heterocyclic scaffold.[5][6][7] For instance, Pyrazinamide is a first-line medication for tuberculosis. In oncology, Bortezomib (Velcade®) was the first proteasome inhibitor to be approved for multiple myeloma, and Gilteritinib (Xospata®) is a potent FLT3/AXL inhibitor for acute myeloid leukemia.[3][8] Other examples include Acipimox for hyperlipidemia and Eszopiclone for insomnia, showcasing the broad therapeutic reach of this chemical class.[7][8]

The diverse pharmacological activities of pyrazine derivatives include:

-

Anticancer: Inhibition of various kinases, proteasome inhibition, and induction of apoptosis.[3][8][9]

-

Antibacterial/Antitubercular: Essential for treating mycobacterial infections.[10][11]

-

Antiviral: Inhibition of viral polymerases.[7]

-

Anti-inflammatory: Modulation of inflammatory pathways.[1][4]

-

Kinase Inhibition: A major area of application, targeting kinases like FLT3, AXL, CHK1, PKC, and JAKs.[3][12]

Quantitative Biological Data of Selected Pyrazine Derivatives

To facilitate comparison and analysis, the following tables summarize key quantitative data for various pyrazine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound/Drug | Target/Cell Line | Activity Type | Value | Reference |

| Gilteritinib (ASP-2215) | FLT3 | IC50 | 0.29 nM | [3] |

| Gilteritinib (ASP-2215) | AXL | IC50 | 0.73 nM | [3] |

| Prexasertib (LY2606368) | CHK1 | IC50 | 1 nM | [3] |

| Prexasertib (LY2606368) | CHK1 | Ki | 0.9 nM | [3] |

| Darovasertib (LXS-196) | PKC | - | FDA Approved 2022 | [3] |

| Compound 11 | Pim-1 kinase | IC50 | 13 nM | [7] |

| Compound 29 | p300/CBP HAT | IC50 | 1.4 µM | [13] |

| Ligustrazine-Curcumin Hybrid 79 | A549 cell line | IC50 | 0.60 - 2.85 µM | [7] |

| Chalcone-Pyrazine Hybrid 46 | MCF-7 cell line | IC50 | 9.1 µM | [1][7] |

| Chalcone-Pyrazine Hybrid 48 | BEL-7402 cell line | IC50 | 10.74 µM | [1][7] |

| Piperlongumine-Pyrazine Hybrid 43 | U87MG cell line | IC50 | 0.25 µM | [1][7] |

Table 2: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Organism | Activity Type | Value | Reference |

| Pyrazinamide | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | [10] |

| Compound 8a-d | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL | [10] |

| Compound 14b | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL | [10] |

| Compound 18 | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL | [10] |

| Hybrid Compound T4 | M. tuberculosis H37Rv | MIC | ≤21.25 µM | [11] |

| Hybrid Compound T18 | M. tuberculosis H37Rv | MIC | ≤21.25 µM | [11] |

Table 3: Other Pharmacological Activities of Pyrazine Derivatives

| Compound | Target/Activity | Activity Type | Value | Reference |

| Cinnamic Acid-Pyrazine Hybrid 4 | RhoA Inhibition | IC50 | 1.51 µM | [1] |

| Cinnamic Acid-Pyrazine Hybrid 1 | HCV RdRp | IC50 | 58 µM | [7] |

| Paeonol-Pyrazine Hybrid 37 | NO Overexpression | % Inhibition | 56.32% at 20 µM | [1][7] |

Mechanisms of Action and Signaling Pathways

Pyrazine derivatives exert their therapeutic effects through a multitude of mechanisms. The electron-deficient nature of the pyrazine ring allows its nitrogen atoms to act as crucial hydrogen bond acceptors, facilitating strong interactions with biological targets, particularly the hinge region of kinases.[5]

Kinase Inhibition

A predominant mechanism of action for many pyrazine-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][12] For example, Gilteritinib targets FLT3 and AXL kinases, which are often mutated or overexpressed in acute myeloid leukemia.[3] Many of these inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme either reversibly or irreversibly.[3][12]

Below is a generalized diagram of a pyrazine-based inhibitor targeting a protein kinase and blocking a downstream signaling cascade, such as the RAS-ERK pathway, which is frequently activated in cancer.[14]

Caption: Generalized kinase inhibition by a pyrazine derivative blocking the RAS/RAF/MEK/ERK pathway.

Other Mechanisms

Beyond kinase inhibition, pyrazine derivatives employ various other mechanisms:

-

Proteasome Inhibition: Bortezomib reversibly inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic proteins in cancer cells.[8]

-

Reactive Oxygen Species (ROS) Induction: Some hybrids, like those derived from piperlongumine, can increase ROS levels, triggering apoptosis in cancer cells.[7]

-

Enzyme Inhibition: Pyrazine analogs have been developed as inhibitors for enzymes like pantothenate synthetase in M. tuberculosis and histone acetyltransferases (p300/CBP) in cancer.[10][13]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazine-based drug candidates. Studies have revealed several key structural features that influence biological activity.[15][16]

For instance, in a series of 1,2-dihydropyrido[3,4-b]pyrazines with antitumor activity, the following observations were made[16]:

-

The 4-amino group was essential for activity; its replacement destroyed the therapeutic effect.

-

The presence of a 6-substituent containing an aryl group was necessary for activity.

-

The oxidation state of the heterocyclic system was critical; both fully oxidized (1-deazapteridines) and further reduced (1-deaza-5,6,7,8-tetrahydropteridines) analogs showed diminished or no activity.

Similarly, for pyrazine-based CK2 inhibitors, derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety demonstrated potent inhibitory activities.[15] These SAR insights guide medicinal chemists in designing more effective and safer drugs.

Synthesis and Experimental Protocols

The synthesis of the pyrazine core and its derivatives can be achieved through various chemical methodologies.[17][18][19]

General Synthesis of Pyrazines

A classical and widely used method for synthesizing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[20][21] This is often followed by an oxidation step to form the aromatic pyrazine ring. More recent, greener approaches utilize catalysts like potassium tert-butoxide at room temperature, avoiding harsh conditions.[20][22] Other methods include the dehydrogenative coupling of β-amino alcohols catalyzed by manganese complexes.[23]

Caption: A general workflow for the synthesis of functionalized pyrazine derivatives.

Key Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are outlines of common assays used to characterize pyrazine derivatives.

Protocol 1: Synthesis of a Pyrazine Derivative (General Example)

-

Reaction Setup: To a solution of a 1,2-dicarbonyl compound (1.0 eq) in aqueous methanol, add a 1,2-diamine (1.0 eq).

-

Catalysis: Add potassium tert-butoxide (t-BuOK) (0.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The initial condensation forms a dihydropyrazine intermediate, which spontaneously aromatizes.[20]

-

Work-up: Upon completion, neutralize the reaction mixture with a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final pyrazine derivative.[20]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

-

Cell Culture: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazine derivative (typically in a range from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[7]

Protocol 3: In Vitro Antitubercular Screening (MABA Assay)

-

Assay Setup: In a 96-well plate, serially dilute the test pyrazine compounds in Middlebrook 7H9 broth.

-

Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well. Include positive (e.g., Pyrazinamide, Isoniazid) and negative (no drug) controls.

-

Incubation: Incubate the plates for 7 days at 37°C.

-

Alamar Blue Addition: Add Alamar Blue solution to each well.

-

Second Incubation: Re-incubate the plates for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[10][11]

Conclusion

The pyrazine ring is a remarkably versatile and valuable scaffold in medicinal chemistry. Its presence in numerous approved drugs validates its importance and continued potential in drug discovery. The ongoing research into pyrazine derivatives continues to yield novel compounds with significant therapeutic promise against a wide range of diseases. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is paramount for medicinal chemists and drug development professionals seeking to harness the full potential of this privileged heterocyclic system to create the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Pyrazine synthesis [organic-chemistry.org]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocyclic ether amine, has emerged as a "privileged structure" in medicinal chemistry. Its unassuming architecture belies a profound impact on drug design, contributing to enhanced potency, selectivity, and pharmacokinetic profiles of numerous therapeutic agents. This technical guide delves into the multifaceted importance of the morpholine moiety, offering insights into its physicochemical properties, diverse biological activities, and its role in the synthesis of clinically successful drugs.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring's unique combination of a basic nitrogen atom and a polar ether oxygen atom within a flexible chair-like conformation bestows upon it a favorable balance of hydrophilic and lipophilic character. This translates to several key advantages in drug development:

-

Enhanced Aqueous Solubility: The polar nature of the morpholine ring often improves the water solubility of drug candidates, a critical factor for oral bioavailability and formulation.[1][2]

-

Metabolic Stability: The morpholine ring can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[1] Its oxidation generally leads to non-toxic derivatives, contributing to a better safety profile.[3]

-

Improved Permeability: The scaffold's ability to engage in hydrogen bonding and its overall physicochemical properties can facilitate passage across biological membranes, including the blood-brain barrier.[2][3]

-

Optimal Basicity: With a pKa of approximately 8.7, the morpholine nitrogen is weakly basic, which can be advantageous for receptor binding and reducing off-target effects associated with strongly basic amines.[1]

These properties have made the morpholine scaffold a go-to component for medicinal chemists seeking to optimize the "drug-like" qualities of their compounds.

Data Presentation: FDA-Approved Drugs Featuring the Morpholine Scaffold

The versatility of the morpholine scaffold is underscored by its presence in a wide array of FDA-approved drugs across various therapeutic areas. A significant portion of these are anticancer agents, highlighting the scaffold's importance in oncology.[1]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Gefitinib | Oncology (NSCLC) | Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site. The morpholine group enhances solubility and contributes to the overall binding affinity. |

| Linezolid | Antibacterial | An oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[4][5][][7] The morpholine ring is crucial for its activity and pharmacokinetic profile. |

| Aprepitant | Antiemetic | A selective neurokinin-1 (NK1) receptor antagonist.[8] It blocks the binding of substance P in the central nervous system, preventing chemotherapy-induced nausea and vomiting.[8][9] The morpholine moiety is a key part of the pharmacophore. |

| Reboxetine | Antidepressant | A selective norepinephrine reuptake inhibitor (NRI), increasing the concentration of norepinephrine in the synaptic cleft.[10] |

| Moclobemide | Antidepressant | A reversible inhibitor of monoamine oxidase A (MAO-A), leading to increased levels of serotonin, norepinephrine, and dopamine.[10] |

| Rivaroxaban | Anticoagulant | A direct factor Xa inhibitor, which interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade. |

| Quizartinib | Oncology (AML) | A potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). |

Experimental Protocols

Synthesis of Gefitinib

A common synthetic route to Gefitinib involves several key steps starting from 3-hydroxy-4-methoxybenzaldehyde. The following is a generalized protocol based on published literature:

-

Alkylation: The hydroxyl group of the starting material is alkylated using 1-bromo-3-chloropropane to introduce the side chain that will later be functionalized with the morpholine ring.

-

Nitration: The aromatic ring is nitrated, typically using nitric acid in a suitable solvent, to introduce a nitro group which will be later reduced to an amine.

-

Reduction: The nitro group is reduced to an amino group. Common reducing agents include iron powder in acetic acid or catalytic hydrogenation.[11]

-

Cyclization: The resulting amino-substituted intermediate is cyclized to form the quinazolinone core.

-

Chlorination: The hydroxyl group on the quinazolinone ring is converted to a chlorine atom, creating a reactive site for the final coupling step.

-

Amination: The chlorinated quinazolinone is coupled with 4-(3-morpholinopropyl)amine to introduce the morpholine moiety and yield Gefitinib.[12]

PI3K/mTOR Pathway Inhibition Assay

The inhibitory activity of compounds like Gefitinib on the PI3K/mTOR pathway can be assessed using various cellular assays. A common method involves the following steps:

-

Cell Culture: Cancer cell lines with a known activated PI3K/mTOR pathway (e.g., A549 non-small cell lung cancer cells) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., a morpholine-containing inhibitor) for a specified period. A known inhibitor like rapamycin can be used as a positive control.[13]

-

Cell Lysis: After treatment, the cells are lysed to release their protein content.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against phosphorylated forms of key downstream targets of the PI3K/mTOR pathway, such as Akt, p70S6K, and 4E-BP1.[13][14]

-

Detection and Quantification: The levels of phosphorylated proteins are detected using chemiluminescence or fluorescence and quantified to determine the inhibitory effect of the compound. A decrease in the phosphorylation of these target proteins indicates inhibition of the PI3K/mTOR pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PI3K/mTOR signaling pathway inhibited by Gefitinib.

Caption: Aprepitant's mechanism of action on the NK1 receptor pathway.

Caption: Linezolid's inhibition of bacterial protein synthesis.

Caption: A generalized synthetic workflow for Gefitinib.

Conclusion

The morpholine scaffold is a testament to the power of subtle structural modifications in drug design. Its ability to confer favorable physicochemical and pharmacokinetic properties has cemented its status as a privileged scaffold in medicinal chemistry. From oncology to infectious diseases and central nervous system disorders, the impact of morpholine-containing drugs is undeniable. As drug discovery continues to evolve, the strategic incorporation of the morpholine moiety will undoubtedly remain a key strategy for the development of novel, effective, and safe therapeutic agents. The insights provided in this guide aim to equip researchers and drug development professionals with a deeper understanding of this remarkable heterocyclic system and its potential to address ongoing medical challenges.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linezolid - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of the C-Br Bond in Bromopyrazine Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopyrazines are a critical class of heteroaromatic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The carbon-bromine (C-Br) bond in these scaffolds serves as a key functional handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the C-Br bond in bromopyrazine compounds, with a focus on reactions of significant interest to the drug development community. We will explore the factors influencing this reactivity and provide an overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate comparative analysis. Furthermore, this guide will delve into the biological significance of bromopyrazine-containing molecules by illustrating their interactions with key signaling pathways implicated in various diseases.

Introduction: The Significance of Bromopyrazines in Medicinal Chemistry

Pyrazine-containing molecules are prevalent in numerous FDA-approved drugs and clinical candidates, often serving as crucial pharmacophores that engage with biological targets.[1] The pyrazine ring, an electron-deficient aromatic system, imparts unique electronic and steric properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles. The introduction of a bromine atom onto the pyrazine ring provides a versatile anchor for a wide array of synthetic transformations, making bromopyrazines indispensable precursors in drug discovery programs.[2] The ability to selectively functionalize the C-Br bond allows for the systematic exploration of chemical space and the optimization of lead compounds.

Factors Influencing the Reactivity of the C-Br Bond in Bromopyrazines

The reactivity of the C-Br bond in bromopyrazine compounds is primarily governed by the electronic nature of the pyrazine ring and the position of the bromine atom.

-

Electron-Deficient Nature of the Pyrazine Ring: Pyrazine is a π-deficient heteroaromatic ring due to the presence of two electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. Consequently, the C-Br bond in bromopyrazines is activated towards nucleophilic aromatic substitution (SNAr) and is a competent partner in various palladium-catalyzed cross-coupling reactions.

-

Positional Isomerism: The position of the bromine atom on the pyrazine ring significantly influences its reactivity. The carbon atoms adjacent to the nitrogen atoms (C2, C3, C5, and C6) have differing electron densities. Generally, positions ortho and para to the ring nitrogens are more electron-deficient and thus more reactive in SNAr reactions. In the context of palladium-catalyzed couplings, the steric environment around the C-Br bond also plays a crucial role.

Below is a logical diagram illustrating the key factors that dictate the reactivity of the C-Br bond in bromopyrazine compounds.

Caption: Factors influencing C-Br bond reactivity.

Key Synthetic Transformations of Bromopyrazines

The C-Br bond in bromopyrazines can be functionalized through a variety of powerful synthetic methods. The most prominent among these are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and they are particularly well-suited for the functionalization of bromopyrazines.[3] These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[4][5] For bromopyrazines, this reaction is highly effective for introducing aryl, heteroaryl, and vinyl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines (as a proxy for Bromopyrazines)

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | aq. Media | 110 | - | 95 | [6] |

| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | aq. Media | 110 | - | 92 | [6] |

| 3 | 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | aq. Media | 110 | - | 98 | [6] |

| 4 | 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine with Phenylboronic Acid

-

To an oven-dried Schlenk flask, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyrazine.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9] This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities.

Quantitative Data for Buchwald-Hartwig Amination of Bromo-N-heterocycles

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Dioxane | 100 | 12 | 81 | [10] |

| 2 | 4-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ (2) | tBuBrettPhos (8) | K₃PO₄ | Dioxane | 100 | 12 | 92 | [10] |

| 3 | 2-Bromo-1H-imidazole | Cyclopentylamine | tBuBrettPhos Pd G3 (4) | - | LiHMDS | THF | 65 | 12 | 78 | [10] |

| 4 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Pd G3 (4) | - | LiHMDS | THF | 65 | 12 | 92 | [8] |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Morpholine

-

To an oven-dried Schlenk tube, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add morpholine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield 2-(morpholino)pyrazine.[11]

-

Sonogashira Coupling: For the synthesis of alkynylpyrazines.

-

Stille Coupling: Utilizes organotin reagents for C-C bond formation.[3][12]

-

Negishi Coupling: Employs organozinc reagents for C-C bond formation.[13][14][15]

Below is a diagram illustrating the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: Palladium cross-coupling catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes bromopyrazines susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by additional electron-withdrawing groups.[16] This reaction involves the attack of a nucleophile on the carbon bearing the bromine atom, followed by the departure of the bromide ion. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromo-5-nitropyrazine with Sodium Methoxide

-

Dissolve 2-bromo-5-nitropyrazine (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask.

-

Add sodium methoxide (1.5 mmol, 1.5 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at 50 °C for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and neutralize with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 2-methoxy-5-nitropyrazine.

Bromopyrazines in Drug Discovery: Targeting Signaling Pathways

Bromopyrazine scaffolds are integral to a multitude of kinase inhibitors and other therapeutic agents.[17] These molecules often exert their biological effects by modulating the activity of key proteins in cellular signaling cascades.

Pyrazine-Based Kinase Inhibitors

Many pyrazine-containing compounds are potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[18]

The c-Met and VEGFR-2 receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis.[19] Aberrant activation of these pathways is a hallmark of many cancers. Several pyrazine-based inhibitors have been developed to target these kinases.

The following diagram illustrates the c-Met and VEGFR-2 signaling pathways and indicates the point of inhibition by pyrazine-based drugs.

Caption: Inhibition of c-Met and VEGFR-2 pathways.

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF) and is implicated in pain and cancer.[20] Pyrazine-based molecules have been identified as potent TrkA inhibitors.

The diagram below depicts the TrkA signaling cascade and the inhibitory action of pyrazine-based compounds.

Caption: Inhibition of the TrkA signaling pathway.

Bromopyrazine Derivatives as GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in a vast array of physiological processes.[9] While less common than kinase inhibitors, pyrazine-containing molecules have also been explored as modulators of GPCR activity.

The following is a simplified representation of a generic GPCR signaling cascade.

Caption: Generic GPCR signaling cascade.

Experimental Workflow: High-Throughput Screening of Bromopyrazine Libraries

High-throughput screening (HTS) is a crucial tool in modern drug discovery for identifying hit compounds from large chemical libraries. The following diagram outlines a typical workflow for screening a library of bromopyrazine derivatives.

References

- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. c-MET [stage.abbviescience.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(6-Bromopyrazin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-(6-Bromopyrazin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of carbon-nitrogen bonds on electron-deficient heteroaromatic systems. This protocol outlines the necessary reagents, equipment, and procedural steps, along with purification and characterization details. The presented data and workflow are intended to enable researchers to reliably synthesize this compound for further application in pharmaceutical research and development.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrazine core is a prevalent scaffold in numerous approved drugs and clinical candidates, often imparting desirable pharmacokinetic properties. The morpholine moiety is also a common feature in drug molecules, typically improving solubility and metabolic stability. The bromo-substituent on the pyrazine ring provides a reactive handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening and lead optimization. The synthesis of this compound is therefore of significant interest to medicinal chemists and drug development professionals. The protocol described herein utilizes the reaction of 2,6-dibromopyrazine with morpholine.

Signaling Pathway and Experimental Workflow

Reaction Scheme: Nucleophilic Aromatic Substitution

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrazine ring is susceptible to attack by the nucleophilic nitrogen of morpholine, leading to the displacement of one of the bromide substituents.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The overall experimental process, from reaction setup to product isolation and characterization, is outlined below.

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol

This protocol is based on analogous nucleophilic aromatic substitution reactions found in the literature.

Materials:

-

2,6-Dibromopyrazine

-

Morpholine

-

Triethylamine (Et3N) or other suitable base (e.g., K2CO3, DIPEA)

-

Dimethylformamide (DMF), Dioxane, or other suitable high-boiling point solvent

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyrazine (1.0 eq).

-

Addition of Reagents: Add a suitable solvent such as DMF (to make a 0.1-0.5 M solution). To this solution, add morpholine (1.1-1.5 eq) followed by triethylamine (1.5-2.0 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). A typical TLC eluent would be 20-30% ethyl acetate in hexanes.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2,6-Dibromopyrazine |

| Reagents | Morpholine, Triethylamine |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Yield | 70-90% |

| Purity | >95% (after chromatography) |

| Melting Point | Not widely reported |

| Molecular Weight | 244.09 g/mol |

Characterization Data (Expected):

-

1H NMR (CDCl3, 400 MHz): δ ~ 8.0-8.2 (s, 1H, pyrazine-H), 7.8-8.0 (s, 1H, pyrazine-H), 3.8-3.9 (t, 4H, -O-CH2-), 3.6-3.7 (t, 4H, -N-CH2-).

-

13C NMR (CDCl3, 101 MHz): δ ~ 155, 145, 140, 135, 66, 44.

-

Mass Spectrometry (ESI): m/z 244.0, 246.0 [M+H]+ (characteristic isotopic pattern for a bromine-containing compound).

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This compound serves as a versatile intermediate for the development of novel chemical entities in drug discovery. The straightforward SNAr reaction, coupled with a standard purification procedure, makes this synthesis accessible to researchers with a basic knowledge of organic synthesis techniques. The provided workflow and data serve as a comprehensive guide for the successful preparation and characterization of this important building block.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Pyrazin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyrazin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds. This guide includes a comprehensive overview of the reaction, a comparison of different catalytic systems, detailed step-by-step experimental procedures, and troubleshooting advice. The information is intended to enable researchers to reliably synthesize and utilize this important compound in their research and development endeavors.

Introduction

The 4-(pyrazin-2-yl)morpholine scaffold is of significant interest in pharmaceutical research due to the prevalence of both pyrazine and morpholine moieties in biologically active molecules.[1] Pyrazine derivatives are found in numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities. Similarly, the morpholine ring is a common feature in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The combination of these two heterocycles in 4-(pyrazin-2-yl)morpholine makes it an attractive starting material for the synthesis of novel drug candidates.

The most common and efficient method for the synthesis of 4-(pyrazin-2-yl)morpholine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a general and high-yielding route to N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines. The reaction is known for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.

Reaction Overview and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide (e.g., 2-chloropyrazine) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product, 4-(pyrazin-2-yl)morpholine, and regenerating the Pd(0) catalyst.

Comparison of Synthetic Protocols

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Buchwald-Hartwig amination. Below is a table summarizing a reported protocol for the synthesis of 4-(pyrazin-2-yl)morpholine and a closely related example for comparison.

| Parameter | Protocol 1: Synthesis of 4-(Pyrazin-2-yl)morpholine[1] | Protocol 2: Related Amination of 2-Bromopyridine |

| Heteroaryl Halide | 2-Chloropyrazine | 2-Bromopyridine |

| Amine | Morpholine | Various volatile amines |

| Palladium Source | Pd(OAc)₂ (1 mol%) | Not specified, likely a Pd(0) or Pd(II) precatalyst |

| Ligand | PTABS (2 mol%) | Not specified, but bulky, electron-rich phosphines are common |

| Base | Triethylamine (1.5 equiv.) | Not specified, but strong bases like NaOtBu are typical |

| Solvent | Dry DMF | Toluene or other non-polar aprotic solvents |

| Temperature | Room Temperature | Often elevated temperatures (e.g., 80-110 °C) |

| Reaction Time | 4 hours | Varies, can be rapid with optimized conditions |

| Yield | 83% | Generally high with appropriate catalyst/ligand |

Note: PTABS is a phosphatriazene adamantyl butane saltone ligand.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Pyrazin-2-yl)morpholine from 2-Chloropyrazine[1]

This protocol is based on the method described by Bandaru, S. S. M., et al. (2018).

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphatriazene adamantyl butane saltone (PTABS)

-

2-Chloropyrazine

-

Morpholine

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Nitrogen gas (inert atmosphere)

-

Standard Schlenk line equipment

-

Oven-dried glassware

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(6-Bromopyrazin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 4-(6-Bromopyrazin-2-yl)morpholine as a key building block. This protocol is designed to guide researchers in the synthesis of novel 4-(6-arylpyrazin-2-yl)morpholine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine and pyrazine scaffolds in biologically active molecules.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules with diverse therapeutic applications.[5] this compound is a valuable heterocyclic starting material. The pyrazine ring is a common feature in many biologically active compounds, and the morpholine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1][2][3] The bromine atom on the pyrazine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The resulting 4-(6-arylpyrazin-2-yl)morpholine derivatives are scaffolds with potential applications in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, owing to the known biological activities of similar nitrogen-containing heterocyclic compounds.[6][7][8]

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions with substrates structurally similar to this compound, such as other brominated pyrazines and pyridines. The yields and optimal conditions will vary depending on the specific boronic acid used.

| Catalyst (mol%) | Ligand (if applicable) | Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-90 | [9] |

| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2M aq.) | Toluene/MeOH | 80 | 15 | 77-82 | [10] |

| PdCl₂(dppf) (3-5) | dppf | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 65-95 | |

| Pd(OAc)₂ (2-5) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | Good to Excellent | |

| Pd₂(dba)₃ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a few minutes to ensure homogeneity, and then heat the reaction to the desired temperature (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(6-arylpyrazin-2-yl)morpholine product.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram:

Caption: General experimental workflow for Suzuki coupling.

Application Notes

The 4-(6-arylpyrazin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry. The introduction of various aryl and heteroaryl groups via the Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity.

-

Anticancer Drug Discovery: Many kinase inhibitors feature a morpholine-substituted heterocyclic core. The products of this reaction can be screened for inhibitory activity against various kinases implicated in cancer, such as PI3K and mTOR.[11] The pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine cores, which are structurally related to the pyrazine core, have been explored as mTOR inhibitors.[11]

-

Anti-inflammatory Agents: The quinazoline scaffold, which also contains a pyrimidine ring fused to a benzene ring, has been investigated for the development of selective COX-II inhibitors for the treatment of inflammation.[12] The synthesized compounds could be evaluated for their potential as anti-inflammatory agents.

-